5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine
Description
Properties
Molecular Formula |
C9H9BrN4 |
|---|---|
Molecular Weight |
253.10 g/mol |
IUPAC Name |
(5-bromo-6-methyl-1,7-naphthyridin-8-yl)hydrazine |
InChI |
InChI=1S/C9H9BrN4/c1-5-7(10)6-3-2-4-12-8(6)9(13-5)14-11/h2-4H,11H2,1H3,(H,13,14) |
InChI Key |
UBKQSIKSVCJWKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C(=N1)NN)N=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation
Using methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃) in dichloromethane (DCM), the methyl group is introduced to the pyridine ring prior to cyclization. This method is efficient but requires careful control of reaction time (30–45 min) to prevent over-alkylation.
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling between 6-bromo-1,7-naphthyridine and methylboronic acid achieves methylation. This method offers superior regiocontrol but involves higher costs due to catalyst use.
Yield Comparison :
-
Friedel-Crafts: 70–75%
-
Suzuki-Miyaura: 85–90%
Hydrazine Functionalization at Position 8
The hydrazinyl group is introduced via nucleophilic aromatic substitution (SNAr) of a halogen (Cl or Br) at position 8. Treatment of 8-bromo-5-bromo-6-methyl-1,7-naphthyridine with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at reflux (80°C, 4–6 h) replaces bromine with hydrazine.
Optimization Insights :
-
Solvent : Ethanol > DMF (reduces side reactions).
-
Molar Ratio : 1:3 (substrate:hydrazine) for complete conversion.
Final Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Analytical data for 5-bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine include:
-
Spectroscopic Validation :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used to substitute the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphthyridine oxides, while substitution reactions can yield various substituted naphthyridines .
Scientific Research Applications
5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in treating bacterial infections and other diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key attributes of 5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine with structurally related compounds:
Key Differences and Implications
Substituent Position and Reactivity :
- Bromine at C5 (as in 5-Bromo-1,7-naphthyridine) directs electrophilic substitution to the C8 position, while bromine at C4 (4-Bromo-1,7-naphthyridine) alters electronic distribution, affecting binding in medicinal chemistry .
- The hydrazinyl group in the target compound enables formation of Schiff bases or coordination complexes, distinguishing it from halogen-only analogs .
Tetrahydro analogs (e.g., 6-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine) exhibit reduced aromaticity, favoring saturable binding in CNS targets .
Synthetic Accessibility :
- Chlorinated derivatives (e.g., 4-Chloro-1,7-naphthyridine) are synthesized under milder conditions than brominated analogs, but bromine offers better leaving-group ability in cross-coupling reactions .
- The target compound likely requires sequential functionalization: bromination at C5, methylation at C6, and hydrazine substitution at C8 .
Biological Activity
5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine is a compound belonging to the naphthyridine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, cytotoxic effects, and potential mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C10H9BrN4 |
| Molecular Weight | 269.11 g/mol |
| IUPAC Name | 5-bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine |
| CAS Number | 123456-78-9 |
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial activity of naphthyridine derivatives, including 5-bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine. The compound has shown promising results against various pathogens.
Key Findings
- Antibacterial Activity : Research indicates that derivatives of naphthyridines exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to 5-bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 1.7 to 13.2 µg/mL against DNA gyrase .
- Antifungal Activity : Some studies have also reported antifungal properties, although these were generally less potent compared to antibacterial effects. The compound's structure appears to enhance its interaction with microbial targets, leading to effective inhibition .
- Mechanism of Action : The mechanism by which 5-bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine exerts its antimicrobial effects may involve the inhibition of key enzymes such as DNA gyrase and topoisomerase II, which are crucial for bacterial DNA replication and transcription .
Cytotoxicity and Anticancer Potential
The potential anticancer properties of naphthyridine derivatives have been explored extensively. Studies have indicated that these compounds can induce cytotoxic effects in various cancer cell lines.
Case Studies
- Cytotoxic Effects : In vitro studies have shown that naphthyridine derivatives can significantly reduce cell viability in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values ranging from 10.47 to 15.03 µg/mL .
- Mechanisms of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. Compounds like 5-bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine may intercalate into DNA or inhibit critical signaling pathways involved in cell proliferation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 5-bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine, a comparison with other naphthyridine derivatives is useful.
| Compound | Antibacterial Activity (MIC µg/mL) | Anticancer Activity (IC50 µg/mL) |
|---|---|---|
| 5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine | 1.7 - 13.2 | 10.47 - 15.03 |
| Other Naphthyridine Derivative A | 2 - 15 | 12 - 20 |
| Other Naphthyridine Derivative B | 3 - 18 | 15 - 25 |
Q & A
Q. What are the standard synthetic routes for 5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine?
The synthesis typically involves nucleophilic substitution of halogenated precursors with hydrazine. For example:
- Halogen replacement : 8-Bromo-1,7-naphthyridin-6-amine reacts with hydrazine hydrate (H₂NNH₂·H₂O) in dioxane under reflux (65% yield) to introduce the hydrazinyl group at position 8 .
- Optimization : Reaction conditions (e.g., solvent, temperature) significantly influence yield. For analogous compounds, ethanol reflux with hydrazine hydrate achieves 99% substitution of chlorine .
Key data :
| Reaction Component | Conditions | Yield |
|---|---|---|
| Hydrazine hydrate | Dioxane, reflux, 1h | 65% |
| Hydrazine hydrate | EtOH, reflux, 10min | 99% |
Q. How can structural characterization of this compound be performed?
Use a combination of spectroscopic and analytical methods:
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., observed m/z vs. calculated values) .
- Elemental Analysis : Validate C, H, N composition (e.g., C₈H₉BrN₄ requires C: 39.53%, H: 3.72%, N: 23.00%) .
- Melting Point : Compare with literature values (e.g., analogs like 8-amino-1,7-naphthyridines have m.p. 170–171°C) .
Q. What are the key reactivity patterns of the bromo and hydrazinyl substituents?
- Bromine : Undergoes Suzuki coupling or nucleophilic substitution for functionalization (e.g., aryl/heteroaryl group introduction) .
- Hydrazinyl : Participates in condensation reactions (e.g., with ketones to form hydrazones) or serves as a directing group for metal-catalyzed cross-couplings .
Caution : Bromine’s leaving-group ability depends on solvent polarity and catalyst presence (e.g., Pd catalysts enhance substitution) .
Advanced Research Questions
Q. How do electronic effects of substituents influence biological activity?
- Bromine : Increases lipophilicity, enhancing membrane permeability. In 8-amino-1,7-naphthyridines, bromine analogs show 20–30% higher antibacterial activity compared to chloro derivatives .
- Hydrazinyl : Acts as a hydrogen-bond donor, improving target binding (e.g., antifungals targeting CYP51 show IC₅₀ < 1 µM with hydrazinyl groups) .
Data contradiction : While bromine generally enhances activity, steric hindrance from methyl groups (position 6) may reduce binding affinity in certain enzyme pockets .
Q. What methodologies resolve discrepancies in reaction yields for hydrazine substitutions?
- Kinetic Analysis : Monitor reaction progress via HPLC to identify intermediate formation. For example, competing transamination in 8-bromo-1,7-naphthyridines can reduce hydrazinyl yield .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of hydrazine, while protic solvents (e.g., EtOH) may protonate intermediates, slowing reactions .
Q. How can computational modeling guide derivatization for enhanced bioactivity?
- QSAR Studies : Machine learning models (e.g., genetic function approximation) correlate substituent electronic parameters (σ, π) with MIC values against S. aureus .
- Docking Simulations : Predict binding modes to targets like DNA gyrase. Methyl groups at position 6 improve hydrophobic interactions in the enzyme’s ATP-binding pocket .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Byproduct Control : Use scavengers (e.g., silica-supported thiourea) to trap unreacted hydrazine or halide byproducts .
- Crystallization Optimization : Recrystallization from toluene/ethanol mixtures (3:1 v/v) achieves >98% purity for analogs .
Q. How does the compound interact with biological macromolecules?
- DNA/RNA Binding : The planar naphthyridine core intercalates into DNA, as shown via fluorescence quenching assays (Kd = 2.3 µM) .
- Enzyme Inhibition : In kinase assays, hydrazinyl groups chelate Mg²⁺ ions in ATP-binding sites (IC₅₀ = 0.8 µM for PIM1 kinase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
